molecular formula C29H36N4O B2834968 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethylbenzamide CAS No. 946364-94-9

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethylbenzamide

Cat. No.: B2834968
CAS No.: 946364-94-9
M. Wt: 456.634
InChI Key: IKCSNDWEMPXRSL-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethylbenzamide is a structurally complex compound featuring a central ethyl linker bridging two pharmacophoric moieties: a 4-(dimethylamino)phenyl group and a 4-phenylpiperazine unit. The benzamide group at the terminal position is substituted with 3,4-dimethyl groups, which likely influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O/c1-22-10-11-25(20-23(22)2)29(34)30-21-28(24-12-14-26(15-13-24)31(3)4)33-18-16-32(17-19-33)27-8-6-5-7-9-27/h5-15,20,28H,16-19,21H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCSNDWEMPXRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethylbenzamide is a complex organic compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A dimethylamino group.
  • A phenylpiperazine moiety.
  • A 3,4-dimethylbenzamide backbone.

The molecular formula is C26H34N4OC_{26}H_{34}N_{4}O, with a molecular weight of approximately 430.58 g/mol.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including:

  • Receptors : It may act as an antagonist or agonist at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS).
  • Enzymes : The compound can modulate the activity of specific enzymes, potentially influencing metabolic pathways related to cancer and other diseases.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit notable anticancer properties. For instance:

  • A related compound demonstrated significant cytotoxicity against melanoma cell lines with a GI50 value of 3.3×1083.3\times 10^{-8} M .
  • Studies suggest that the mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division .

Neuropharmacological Effects

Given its structural components, the compound may also have implications in treating neurological disorders:

  • The phenylpiperazine structure is known for its affinity for serotonin receptors, which could be leveraged in developing treatments for depression or anxiety disorders.

In Vitro Studies

  • Antitumor Activity :
    • A study evaluated a series of compounds related to this compound and found that certain analogs had remarkable activity against various cancer cell lines .
  • Cytotoxicity Tests :
    • In vitro assays revealed moderate cytotoxic effects on human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer), suggesting potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Modifications to the dimethylamino group or piperazine moiety can significantly alter potency and selectivity towards specific biological targets.

Data Summary Table

PropertyValue
Molecular FormulaC26H34N4OC_{26}H_{34}N_{4}O
Molecular Weight430.58 g/mol
GI50 Against Melanoma3.3×1083.3\times 10^{-8} M
Mechanism of ActionTubulin polymerization inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethylbenzamide can be contextualized against analogs reported in the literature. Below is a detailed analysis:

Structural Analogues with Piperazine Moieties

  • Compound 7p (5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide) :
    • Key Differences :
  • Substituents: Features a 3,5-dichlorophenylpiperazine and a pyridinylphenylpentanamide chain instead of a dimethylbenzamide.
  • Pharmacological Focus: Designed for dopamine D3 receptor selectivity, with dichlorophenyl groups enhancing receptor binding affinity.

    • Synthesis Yield : 46%, comparable to other piperazine-based derivatives.
  • Compound 7o (5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide) :

    • Key Differences :
  • Substitution Pattern: 2,4-Dichlorophenylpiperazine alters steric and electronic interactions compared to the 4-phenylpiperazine in the target compound.
  • Purification: Requires normal-phase chromatography (10% methanol/0.1% ammonium), indicating higher polarity than the dimethylbenzamide analog.
  • N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide: Key Differences:
  • Terminal Group: Replaces 3,4-dimethylbenzamide with a 3-methoxyphenoxyacetamide, introducing ether and methoxy functionalities.
  • Molecular Weight: Higher mass (calculated from ChemSpider ID) due to the acetamide group.

Functional Analogues with Benzamide Derivatives

  • N-(1-(2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-(tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide: Key Differences:
  • Core Structure: Incorporates a tetrahydro-2H-pyran ring and butanamide chain, diverging from the ethyl-linked piperazine in the target compound.
  • N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide: Key Differences:
  • Triazine Backbone: Replaces phenylpiperazine with a morpholino-triazine unit, likely altering receptor selectivity.
  • Synthesis: Uses HBTU and Hunig’s base for coupling, yielding 50% after purification, comparable to methods for the target compound.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (Da) Synthesis Yield
Target Compound Ethyl-linked piperazine-benzamide 3,4-Dimethylbenzamide, 4-phenylpiperazine ~500 (estimated) Not reported
7p Piperazine-pentanamide 3,5-Dichlorophenyl, pyridinylphenyl 484 46%
7o Piperazine-pentanamide 2,4-Dichlorophenyl, pyridinylphenyl 484 Not reported
N-...-2-(3-methoxyphenoxy)acetamide Ethyl-linked piperazine-acetamide 3-Methoxyphenoxyacetamide ~550 (ChemSpider data) Not reported
Morpholino-triazine derivative Triazine-ureido-benzamide 4,6-Dimorpholino-triazine, dimethylaminoethyl ~700 50%

Research Findings and Implications

  • Structural Determinants of Activity :

    • The 4-phenylpiperazine group in the target compound is a common feature in dopamine D2/D3 ligands, but the absence of halogen substituents (cf. 7p and 7o) may reduce receptor affinity .
    • The 3,4-dimethylbenzamide group could enhance metabolic stability compared to acetamide or pentanamide derivatives, though this requires experimental validation.
  • Synthetic Challenges :

    • Piperazine-containing compounds often require multi-step purifications (e.g., chromatography ), suggesting similar challenges for the target compound.
  • Unresolved Questions: No data are provided on the target compound’s receptor binding, solubility, or in vivo efficacy. Further studies should prioritize these aspects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethylbenzamide, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves multi-step nucleophilic substitutions (e.g., introducing dimethylamino and phenylpiperazine groups) and purification via column chromatography. Key factors include solvent choice (e.g., acetonitrile for solubility), base selection (e.g., K₂CO₃), and inert atmosphere (Schlenk techniques) to prevent hydrolysis . Yield optimization may require adjusting stoichiometry, reaction time (e.g., reflux for 4–5 hours), or catalyst use .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for purity assessment?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy confirms substituent positions (e.g., aromatic protons at δ 6.4–7.7 ppm) and linker geometry. Mass Spectrometry (MS) validates molecular weight (454.6 g/mol). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) monitors purity (>97%), while X-ray crystallography resolves intramolecular interactions like C–H···O bonds .

Q. What are the primary biological targets of this compound, and how is its activity screened in vitro?

  • Methodology : The compound is screened against receptors (e.g., serotonin, dopamine D3) using radioligand binding assays. Enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based assays assess inhibition of targets like acetylcholinesterase (relevant to Alzheimer’s disease). Cell viability assays (MTT) evaluate cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., linker length, substituent electronegativity) influence biological activity and selectivity?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs with varied linkers (e.g., ethyl vs. sulfonyl groups) or substituents (e.g., fluoro vs. methoxy). Computational docking (AutoDock Vina) predicts binding affinities to receptors like 5-HT₁A, while free energy perturbation (FEP) calculations quantify substituent effects . For example, replacing the ethyl linker with a sulfonyl group may enhance solubility but reduce membrane permeability .

Q. How can contradictory data on receptor binding affinity (e.g., serotonin vs. dopamine receptors) be resolved?

  • Methodology : Cross-validate results using orthogonal assays (e.g., surface plasmon resonance vs. radioligand displacement). Molecular dynamics simulations (MD) identify conformational changes in receptor-binding pockets that explain selectivity. For instance, the dimethylamino group’s orientation may favor serotonin receptor interactions over dopamine receptors .

Q. What computational strategies are effective in designing derivatives with enhanced pharmacokinetic properties?

  • Methodology : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict metabolic stability. Quantitative structure-property relationship (QSPR) models optimize logP and solubility. Molecular dynamics (MD) simulate blood-brain barrier penetration, guided by substituent hydrophobicity .

Data Analysis & Experimental Design

Q. How should researchers design experiments to address discrepancies in IC₅₀ values across different assay conditions?

  • Methodology : Standardize assay protocols (e.g., buffer pH, incubation time) and include positive controls (e.g., known inhibitors). Use statistical tools (ANOVA) to account for batch-to-batch variability. Replicate studies with orthogonal methods (e.g., fluorescence quenching vs. enzymatic activity assays) .

Q. What strategies mitigate synthesis byproducts (e.g., incomplete substitutions) during scale-up?

  • Methodology : Employ real-time reaction monitoring (e.g., in situ IR spectroscopy) to track intermediate formation. Optimize work-up steps (e.g., aqueous washes for byproduct removal) and use preparative HPLC for final purification. Design of experiments (DoE) identifies critical parameters (e.g., temperature, stirring rate) .

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